molecular formula C14H11Br3O B14633375 1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene CAS No. 57267-91-1

1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene

Cat. No.: B14633375
CAS No.: 57267-91-1
M. Wt: 434.95 g/mol
InChI Key: ZPKCZOHGDJHNSP-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene is an organic compound with the molecular formula C14H11Br3O. This compound is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and a methoxy group is attached to the 2 position, which is further connected to a 4-methylphenyl group. It is a brominated aromatic ether, known for its utility in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Controlled Bromination: Using bromine or bromine-containing reagents in the presence of catalysts to achieve selective bromination.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative.

Scientific Research Applications

1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of polymers and advanced materials.

    Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.

    Chemical Research: Studied for its reactivity and properties in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene involves its interaction with molecular targets through its bromine atoms and methoxy group. The bromine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene is unique due to the presence of both the methoxy and methylphenyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

57267-91-1

Molecular Formula

C14H11Br3O

Molecular Weight

434.95 g/mol

IUPAC Name

1,3,5-tribromo-2-[(4-methylphenyl)methoxy]benzene

InChI

InChI=1S/C14H11Br3O/c1-9-2-4-10(5-3-9)8-18-14-12(16)6-11(15)7-13(14)17/h2-7H,8H2,1H3

InChI Key

ZPKCZOHGDJHNSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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